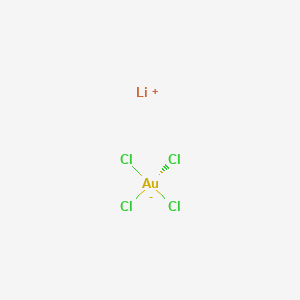

Lithium tetrachloroaurate

Description

Significance of Gold(III) Complexes in Contemporary Inorganic Chemistry

Gold(III) complexes are a significant area of study in modern inorganic chemistry. wikipedia.orgiaeng.org Exhibiting a d⁸ electron configuration, these complexes typically adopt a square planar geometry, similar to platinum(II) complexes, which has spurred research into their potential applications. iaeng.orgfrontiersin.org The chemistry of gold allows for a range of oxidation states from -1 to +5, with Au(I) and Au(III) being the most prevalent. wikipedia.org Gold(III) compounds, such as gold(III) chloride (AuCl₃), are key examples of this oxidation state. wikipedia.org

The reactivity of gold(III) complexes is a key area of investigation. For instance, powdered gold reacts with chlorine at 180°C to form gold(III) chloride. wikipedia.org Furthermore, gold(III) complexes can be stabilized by a careful selection of ligands, such as those with nitrogen, sulfur, or oxygen donor atoms, which can prevent their reduction to Au(I) or Au(0). frontiersin.org This stability is crucial for their potential use in various applications. The study of their kinetic behavior and interaction with different molecules is an active area of research. frontiersin.org

Role of Lithium in Advanced Functional Materials and Chemical Systems

Lithium is a critical element in the development of advanced functional materials, particularly in the realm of energy storage. mdpi.com It is a key component in lithium-ion batteries, which are essential for portable electronics and electric vehicles. nih.govinnoenergy.com Research is focused on developing new functional materials to enhance the performance, lifespan, and safety of these batteries. mdpi.com

Beyond batteries, lithium-containing materials are being explored for a variety of advanced applications. For example, two-dimensional titanium carbide (Ti₃C₂Tₓ), with its lithium-friendly surface, is being investigated as a material to create porous skeletons for alkali metals, aiming to improve battery capacity. nih.gov The unique properties of lithium also make it a component of interest in other advanced systems, such as the development of "intelligent batteries" with enhanced safety features through embedded sensors. bit.edu.cn

Research Landscape of Complex Inorganic Halometallates

Complex inorganic halometallates, which include compounds like lithium tetrachloroaurate (B171879), are a diverse class of materials with a wide range of tunable physical properties. aip.org These materials are formed from a metal and halogen atoms, creating complex anions. nih.gov The research in this area is broad, covering their use as capping ligands for colloidal nanocrystals to their application in photovoltaics. nih.govacs.org

The ability to tune the properties of halometallates by changing their organic and inorganic components makes them attractive for various applications. aip.org For instance, lead halide perovskites, a type of halometallate, have shown significant promise in solar cell technology. acs.org Researchers are also exploring the mechanical properties of these materials, which is crucial for their application in flexible electronic devices. aip.org The synthesis and characterization of new hybrid organic-inorganic halometallates continue to be an active area of research, with studies focusing on their crystal structures and the role of non-covalent bonds. tandfonline.com

Interdisciplinary Research Opportunities for Lithium Tetrachloroaurate

This compound presents several opportunities for interdisciplinary research, bridging chemistry, materials science, and nanotechnology. One significant application is its use as a precursor for the synthesis of gold nanoparticles (AuNPs). The size and shape of these nanoparticles can be controlled, which in turn influences their catalytic and optical properties, making them suitable for use in sensors and catalysis.

Properties

IUPAC Name |

lithium;tetrachlorogold(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYAYBKNBYTUKW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].Cl[Au-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584351 | |

| Record name | Lithium tetrachloroaurate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3145-91-3 | |

| Record name | Aurate(1-), tetrachloro-, lithium, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium tetrachloroaurate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Preparation Routes to the Tetrachloroaurate(III) Anion

The generation of the square planar [AuCl₄]⁻ complex is the foundational step in producing lithium tetrachloroaurate (B171879). This can be achieved through several chemical pathways, primarily involving the oxidation and chlorination of elemental gold or the modification of gold(III) precursors.

The reaction can be represented by the following equation: Au(s) + HNO₃(aq) + 4HCl(aq) → HAuCl₄ + NO(g) + 2H₂O(l) wikipedia.org

The resulting solution contains tetrachloroauric acid (H[AuCl₄]). To obtain a solid product, the excess aqua regia is typically removed by evaporation. This process is often repeated with the addition of hydrochloric acid to ensure the complete removal of residual nitric acid and nitrogen oxides. library.ph While effective, this method produces toxic nitrogen oxide gases as byproducts. landsurvival.com Variations of this method aim to improve safety and efficiency, for instance, by using "dilute aqua regia" or other oxidizing agents in a hydrochloric acid medium to minimize toxic emissions. landsurvival.com

Direct halogenation of gold metal is another primary route to forming a precursor for the tetrachloroaurate anion. This method avoids the use of nitric acid and the subsequent generation of nitrogen oxide byproducts.

The most common halogenation pathway involves the reaction of gold powder with chlorine gas (Cl₂) at elevated temperatures, typically around 180-200 °C, to produce gold(III) chloride (AuCl₃), which exists as a planar dimer, Au₂Cl₆. landsurvival.comwikipedia.org

The reaction is as follows: 2Au(s) + 3Cl₂(g) → Au₂Cl₆(s) wikipedia.org

This gold(III) chloride can then be treated with a chloride source, such as hydrochloric acid or an alkali metal chloride, to form the tetrachloroaurate(III) anion. landsurvival.comlibrary.ph For example, reacting AuCl₃ with hydrochloric acid yields tetrachloroauric acid. landsurvival.com

HCl + AuCl₃(aq) → H⁺ + [AuCl₄]⁻ library.ph

A straightforward alternative involves bubbling chlorine gas through water containing gold metal, which quantitatively yields a high-purity aqueous solution of tetrachloroauric acid. mdpi.com This method is advantageous as it avoids manganese byproducts that can arise from other chlorine production methods and results in a stable solution suitable for further reactions. mdpi.com

| Precursor | Reagents | Temperature (°C) | Product | Reference |

| Gold Metal | Concentrated HNO₃ + Concentrated HCl (Aqua Regia) | Ambient, then heating for evaporation | Tetrachloroauric acid (H[AuCl₄]) | landsurvival.comlibrary.phwikipedia.org |

| Gold Powder | Chlorine Gas (Cl₂) | ~180 | Gold(III) Chloride (Au₂Cl₆) | landsurvival.comwikipedia.org |

| Gold Metal | Chlorine Gas (Cl₂) in Water | 50 | Aqueous Tetrachloroauric acid | mdpi.com |

| Gold(III) Chloride (AuCl₃) | Hydrochloric Acid (HCl) | Ambient | Tetrachloroauric acid (H[AuCl₄]) | landsurvival.comlibrary.ph |

Introduction and Integration of Lithium Counterions

Once a solution containing the tetrachloroaurate(III) anion is prepared, typically as tetrachloroauric acid, the lithium cation (Li⁺) is introduced. This is usually accomplished through salt metathesis reactions, followed by controlled crystallization to isolate the solid lithium tetrachloroaurate.

Salt metathesis, or double displacement, is the most direct and common method for synthesizing this compound. This involves reacting an aqueous solution of tetrachloroauric acid (HAuCl₄) with a lithium salt. Lithium chloride (LiCl) is frequently used as the lithium source. The reaction proceeds in an aqueous medium, where the lithium cation replaces the proton of the acid, forming this compound and hydrochloric acid as a byproduct. Current time information in Bangalore, IN.

HAuCl₄(aq) + LiCl(aq) → LiAuCl₄ + HCl(aq) Current time information in Bangalore, IN.

Alternatively, lithium carbonate (Li₂CO₃) can be used. In this case, the reaction with tetrachloroauric acid produces this compound, water, and carbon dioxide gas. This method can be advantageous as the gaseous byproduct is easily removed from the reaction mixture.

2HAuCl₄(aq) + Li₂CO₃(s) → 2LiAuCl₄ + H₂O(l) + CO₂(g)

Analogous reactions using sodium carbonate or potassium carbonate to produce their respective tetrachloroaurate salts are well-documented, suggesting the feasibility of the lithium carbonate pathway. google.com The choice of the lithium salt can influence the reaction conditions and the purification steps required for the final product.

Following the salt metathesis reaction, the isolation of solid, pure this compound is typically achieved through crystallization. For many alkali metal salts, this involves concentrating the solution by evaporation, often under controlled heating, to induce supersaturation. google.com Subsequent cooling of the saturated solution decreases the solubility of the salt, leading to the formation of crystals. google.com

While specific, detailed studies on the controlled crystallization of this compound are not widely available, the general principles applied to other alkali metal tetrachloroaurates and lithium salts are applicable. For instance, the industrial production of sodium tetrachloroaurate involves evaporation, cooling, and crystallization to obtain orange crystals. google.com Similarly, techniques for producing high-purity lithium carbonate involve carefully controlled crystallization processes, sometimes using continuous flow reactors to manage crystal size and purity. mdpi.comrsc.org These methods, which focus on controlling parameters like temperature gradient, cooling rate, and solvent/antisolvent ratios, could potentially be adapted to optimize the crystallization of this compound, thereby controlling its particle size and morphology. numberanalytics.com

Solvothermal and hydrothermal syntheses are methods that involve chemical reactions in a solvent (organic for solvothermal, aqueous for hydrothermal) at elevated temperatures and pressures within a sealed vessel, such as an autoclave. tairus-gems.cominflibnet.ac.innih.gov These techniques allow for the synthesis of materials with high crystallinity and controlled morphology at temperatures lower than those required for solid-state reactions. tairus-gems.com

There is a lack of specific literature detailing the solvothermal or hydrothermal synthesis of this compound. However, these methods have been successfully employed for a variety of related compounds. For example, hydrothermal synthesis has been used to produce nanoparticles of gold from tetrachloroaurate solutions and to create various lithium-containing materials like lithium titanates and phosphates. researchgate.netlibretexts.org Furthermore, solvothermal methods have been mentioned for the synthesis of other tetrachloroaurate salts, such as ammonium (B1175870) tetrachloroaurate(III) hydrate. smolecule.com These precedents suggest that solvothermal or hydrothermal routes could be viable for the direct synthesis of this compound, potentially by reacting a gold precursor and a lithium salt in a suitable solvent under controlled temperature and pressure, offering a pathway to novel crystalline forms or nanomaterials.

Synthesis of Functionalized Derivatives and Related Gold-Lithium Complexes

The generation of functionalized gold(III) complexes from tetrachloroaurate precursors often involves the strategic replacement of the chloride ligands. Furthermore, the incorporation of lithium alongside gold in a single molecular entity gives rise to bimetallic systems with unique structural and reactive properties.

Ligand Exchange Reactions at Gold(III) Centers

Ligand exchange is a fundamental process for modifying the coordination sphere of the gold(III) ion in the tetrachloroaurate anion ([AuCl₄]⁻). This allows for the introduction of a wide variety of functional groups, tuning the electronic and steric properties of the resulting complex. The substitution of chloride ligands can be achieved with various nucleophiles.

One common strategy involves the reaction of the tetrachloroaurate salt with nitrogen-donor ligands. For instance, the reaction of (N,N'-dialkylbenzimidazolin-2-ylidene)gold(I) chlorides with lithium bromide results in a halide exchange to yield the corresponding gold(I) bromide complexes. researchgate.net These can subsequently be oxidized with elemental bromine to afford the stable gold(III) carbene complexes of the type [AuBr₃(NHC)], where NHC is an N-heterocyclic carbene. researchgate.net This two-step process, involving initial ligand exchange at Au(I) followed by oxidation, is a versatile route to functionalized Au(III) compounds. researchgate.net

Direct ligand exchange at the Au(III) center is also well-documented. The tetrachloroaurate ion, [AuCl₄]⁻, can undergo hydrolysis, which is a simple form of ligand exchange where chloride ions are replaced by hydroxide (B78521) ions from water. acs.org More complex substitutions are achieved using various bioligands. The interaction of [AuCl₄]⁻ with amino acids, which contain amine and other functional groups, leads to the displacement of chloride ligands and the formation of new gold-ligand bonds. nih.gov The kinetics and mechanisms of substitution reactions in square-planar gold(III) complexes, such as [AuCl₄]⁻, have been studied, revealing that these processes are often faster than those for analogous platinum(II) complexes. researchgate.net

Another important class of ligand exchange reactions involves cyanide. The reaction of dicyanoaurate(I), [Au(CN)₂]⁻, with an oxidizing agent like hypochlorite (B82951) in the presence of chloride ions can generate mixed dicyanoaurate(III) complexes, specifically trans-[Au(CN)₂(Cl)₂(OH)]⁻, demonstrating the feasibility of incorporating different ligands onto a gold(III) center. researchgate.net

| Precursor Complex | Exchanging Ligand/Reagent | Product Complex | Research Finding |

| [AuCl(NHC)] | LiBr, then Br₂ | [AuBr₃(NHC)] | Halide exchange at Au(I) followed by oxidation is an effective route to functionalized Au(III) complexes. researchgate.net |

| [AuCl₄]⁻ | H₂O | [AuClₓ(OH)₄₋ₓ]⁻ | Hydrolysis represents a fundamental ligand exchange reaction for tetrachloroaurate. acs.org |

| [Au(CN)₂]⁻ | OCl⁻ / Cl⁻ | trans-[Au(CN)₂Cl₂]⁻ | Oxidation of Au(I) in the presence of other ligands leads to mixed-ligand Au(III) complexes. researchgate.net |

Preparation of Bimetallic Systems Incorporating Lithium and Gold Moieties

The synthesis of bimetallic complexes containing both lithium and gold is of interest for creating unique reactive centers and materials with novel properties. These syntheses often utilize lithium-containing reagents to introduce either the ligand framework or the lithium ion itself into the final structure.

A common method involves the use of a lithium salt of a ligand, which then reacts with a gold precursor. For example, a gold(I) complex containing a 1,3-dimethylcyanurate ligand was synthesized by reacting the lithium salt of 1,3-dimethylcyanuric acid with (triphenylphosphine)gold(I) chloride. arabjchem.org Although this example results in a gold(I) complex, the principle of using a lithiated ligand is a key strategy that can be extended to gold(III) precursors like this compound. The synthesis of a 2-quinolyl-linked (thiophosphorano)methane lithium complex, [Li(Et₂O){CH(ⁱPr₂P–S)(C₉H₆N-2)}]₂, demonstrates the preparation of a stable, characterizable lithium-ligand system that can be used in subsequent metathesis reactions to form complexes with other metals. acs.org

Direct reactions involving organolithium reagents and gold complexes can also lead to bimetallic structures or gold clusters. The reaction of 2-pyridyllithium (B95717) with chloro(triphenylarsine)gold(I) was used to prepare a neutral Au(I) trimer, showcasing the utility of organolithium compounds in gold chemistry. acs.org

More complex bimetallic systems can be constructed where a lithium ion is incorporated into the final structure, often acting as a charge-balancing cation or a structural component held by the ligand framework. The reaction of the lithium salt of a dinucleating ligand with zinc chloride led to the formation of a dinuclear zinc complex that also contained two lithium ions, Zn₂(L)(μ₂–Cl)₄Li₂(OEt₂)₂. acs.org This illustrates how lithium can be retained within a bimetallic structure, a principle applicable to gold-containing systems. The synthesis of such complexes often starts with the deprotonation of a ligand using an organolithium reagent like n-butyllithium to form a lithium-ligand intermediate. researchgate.net

| Lithium Precursor | Gold Precursor | Resulting System/Complex | Synthetic Approach |

| Lithium 1,3-dimethylcyanurate | [AuCl(PPh₃)] | [Au(DMC)(PPh₃)] | Reaction of a lithiated ligand with a gold(I) chloride precursor. arabjchem.org |

| 2-Pyridyllithium | [AuCl(AsPh₃)] | Neutral Au(I) Trimer | Direct reaction of an organolithium reagent with a gold(I) complex. acs.org |

| Lithium salt of a dinucleating ligand (L) | ZnCl₂ (as a model) | Zn₂(L)(μ₂–Cl)₄Li₂(OEt₂)₂ | Use of a lithiated ligand to form a bimetallic complex where lithium is retained in the final structure. acs.org |

| n-Butyllithium (to form Phebox-Li) | N/A (general method) | Phebox-Li complex | Formation of a lithium-ligand complex for subsequent transmetalation reactions. researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a compound's crystal structure. A 1988 study by P.G. Jones, R. Hohbein, and E. Schwarzmann provided the foundational crystallographic data for lithium tetrachloroaurate (B171879) dihydrate, revealing a wealth of structural detail.

The SC-XRD analysis of LiAuCl₄·2H₂O reveals that the fundamental building blocks are the lithium cation (Li⁺), the square planar tetrachloroaurate(III) anion ([AuCl₄]⁻), and two water molecules of crystallization. The gold(III) center of the anion is coordinated by four chlorine atoms in a nearly perfect square planar geometry, a typical configuration for d⁸ metal complexes.

The supramolecular structure is a complex three-dimensional network. It is not a simple ionic lattice but an elaborate arrangement where the tetrachloroaurate anions, lithium cations, and water molecules are organized into specific, repeating patterns. The [AuCl₄]⁻ anions are not isolated but are linked through the coordinated lithium ions and hydrogen bonding networks involving the water molecules, creating a stable and intricate crystalline framework.

The lithium cation plays a crucial role in bridging the [AuCl₄]⁻ anions. Each Li⁺ ion is coordinated by six oxygen atoms, forming a distorted octahedral geometry. These oxygen atoms originate from four different water molecules and two chlorine atoms from two separate tetrachloroaurate anions. This coordination environment indicates a significant electrostatic interaction between the positive lithium ions and the lone pairs of the oxygen and chlorine atoms.

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

While single-crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an indispensable tool for routine phase identification, assessment of sample purity, and the determination of fundamental crystalline properties of a bulk sample.

The crystallographic data derived from the single-crystal study allows for the theoretical calculation of a powder diffraction pattern. This calculated pattern serves as a unique fingerprint for LiAuCl₄·2H₂O. Experimental PXRD measurements on a synthesized bulk sample can be compared to this standard to confirm its phase identity and purity.

The foundational single-crystal study established that lithium tetrachloroaurate dihydrate crystallizes in the monoclinic space group P2₁/c. The lattice parameters, which define the size and shape of the unit cell, were precisely determined.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.653(3) |

| b (Å) | 12.921(4) |

| c (Å) | 7.730(3) |

| β (°) | 110.13(3) |

| Volume (ų) | 622.7 |

| Z (Formula units per cell) | 4 |

In-situ powder X-ray diffraction studies involve monitoring the diffraction pattern of a sample while it is subjected to changing conditions, such as temperature, pressure, or atmosphere. While specific in-situ PXRD studies on this compound are not widely reported in the literature, this technique holds significant potential for future research.

For instance, variable-temperature PXRD could be employed to study the thermal stability of the dihydrate. By heating the sample on the diffractometer, one could observe the precise temperature at which the water molecules are lost and monitor the structural transformations that occur as the material converts to its anhydrous form. Such an experiment would reveal the temperatures of phase transitions and could identify any intermediate hydrated phases. Similarly, high-pressure PXRD could provide insights into the compressibility of the crystal lattice and potentially induce pressure-driven phase changes, offering a deeper understanding of the material's structural response to external stimuli.

Vibrational Spectroscopy (Raman and Infrared) for Bonding and Coordination Environment

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the molecular vibrations of the tetrachloroaurate anion ([AuCl₄]⁻) and the influence of its surrounding environment. The square planar D₄h symmetry of the isolated [AuCl₄]⁻ ion governs its vibrational modes, which are sensitive to distortions induced by crystal packing and interactions with the counterion and solvent molecules.

The vibrational spectrum of the [AuCl₄]⁻ anion is characterized by distinct stretching and bending modes of the gold-chlorine bonds. For a molecule with D₄h symmetry, the expected vibrational modes are:

A₁g (Raman active): Symmetric Au-Cl stretch

B₁g (Raman active): Asymmetric Au-Cl stretch

B₂g (Raman active): In-plane Au-Cl bend

A₂u (IR active): Out-of-plane Au-Cl bend

Eᵤ (IR active): Asymmetric Au-Cl stretch and in-plane bend

In the Raman spectrum of compounds containing the tetrachloroaurate anion, the Au-Cl stretching vibrations are typically observed in the 300-360 cm⁻¹ region. For instance, in the related compound [Prmim]AuCl₄ (where Prmim is 1-propyl-3-methylimidazolium), Raman peaks at 316 cm⁻¹ and 340 cm⁻¹ have been attributed to the [AuCl₄]⁻ anion. These can be tentatively assigned to the symmetric (A₁g) and asymmetric (B₁g) stretching modes, respectively. The Au-Cl bending modes are expected at lower frequencies.

Interactive Data Table: Typical Vibrational Modes of the Tetrachloroaurate Anion

| Vibrational Mode | Symmetry | Activity | Typical Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁g | Raman | ~340-360 | Symmetric Au-Cl Stretch |

| ν₂ | B₁g | Raman | ~315-330 | Asymmetric Au-Cl Stretch |

| ν₃ | B₂g | Raman | ~170-190 | In-plane Au-Cl Bend |

| ν₄ | A₂u | IR | ~160-180 | Out-of-plane Au-Cl Bend |

| ν₅ | Eᵤ | IR | ~350-370 | Asymmetric Au-Cl Stretch |

| ν₆ | Eᵤ | IR | ~150-170 | In-plane Au-Cl Bend |

Note: The exact positions of these bands for LiAuCl₄ may vary due to the specific crystalline environment and interactions with the Li⁺ cation.

The nature of the counterion in M[AuCl₄] salts can significantly influence the vibrational frequencies of the [AuCl₄]⁻ anion. The small size and high charge density of the lithium cation (Li⁺) can lead to strong electrostatic interactions with the tetrachloroaurate anion, potentially causing distortions from the ideal D₄h symmetry. This distortion can result in the activation of otherwise silent modes and shifts in the frequencies of the active modes.

In general, a smaller, more polarizing cation like Li⁺ is expected to interact more strongly with the anion than larger alkali metal cations such as K⁺, Rb⁺, or Cs⁺. This stronger interaction can lead to a more pronounced splitting of degenerate vibrational modes and shifts to higher frequencies for the stretching modes due to a slight strengthening of the Au-Cl bonds. However, without specific comparative spectroscopic data for the full series of alkali metal tetrachloroaurates, a detailed quantitative analysis of the lithium counterion's influence remains speculative.

When dissolved in a solvent, the vibrational bands of the [AuCl₄]⁻ anion can exhibit shifts in frequency and changes in bandwidth, a phenomenon known as solvatochromism. These changes provide insights into the interactions between the anion and the solvent molecules. Polar solvents can interact with the charged anion, leading to stabilization and a potential shift in the vibrational frequencies.

The nature of these interactions can range from weak van der Waals forces to stronger donor-acceptor interactions between the solvent and the gold center or the chlorine ligands. For instance, coordinating solvents might interact with the gold center, leading to a change in the electronic structure and, consequently, the Au-Cl bond strengths. Unfortunately, specific studies detailing the solvatochromic effects on the vibrational spectrum of this compound in a range of solvents are not prevalent in the current literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

NMR spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the local chemical environment of both the lithium cation and the constituent atoms of the tetrachloroaurate anion.

Lithium-7 (⁷Li) is a quadrupolar nucleus (I = 3/2) with high natural abundance (92.5%) and good receptivity, making it well-suited for NMR studies. The ⁷Li chemical shift is sensitive to the electronic environment of the lithium cation, which is significantly influenced by the nature of the solvent and the extent of ion pairing with the [AuCl₄]⁻ anion.

In solution, the Li⁺ ion is solvated by solvent molecules, and the ⁷Li chemical shift reflects the nature and strength of this solvation. Different solvents will lead to different chemical shifts due to variations in their donor abilities and dielectric constants. For example, the chemical shift of ⁷Li is known to vary in common NMR solvents such as water, methanol (B129727), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).

Interactive Data Table: Expected ⁷Li NMR Behavior in Different Solvents

| Solvent | Dielectric Constant (ε) | Gutmann Donor Number (DN) | Expected ⁷Li Environment | Potential Influence on Chemical Shift |

| Acetonitrile | 37.5 | 14.1 | Solvated by MeCN, potential for ion pairing | Reference point |

| Methanol | 32.7 | 19.0 | Stronger solvation by MeOH | Shift relative to acetonitrile |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 29.8 | Very strong solvation by DMSO | Significant shift due to strong coordination |

| Water | 80.1 | 18.0 | Strong hydration | Shift influenced by hydrogen bonding network |

Note: The actual chemical shift values would need to be determined experimentally and would also be concentration-dependent due to varying degrees of ion pairing.

Multi-nuclear NMR, including the observation of ⁷Li, ³⁵Cl, and potentially ¹⁹⁷Au nuclei, can provide a more complete picture of anion-cation interactions in solution. The extent of ion pairing between Li⁺ and [AuCl₄]⁻ can be inferred from changes in chemical shifts, relaxation times, and the linewidths of the NMR signals.

In solutions where the ions are fully solvated and separated, the NMR parameters will be primarily determined by the solvent-ion interactions. As the concentration increases or in solvents with lower dielectric constants, the formation of contact ion pairs (CIPs) and solvent-shared ion pairs (SSIPs) becomes more prevalent. This direct interaction between the cation and anion alters the electronic environment of the nuclei, leading to changes in their NMR spectra.

For instance, the ⁷Li chemical shift would be expected to move upfield or downfield upon ion pairing, depending on the specific electronic effects of the [AuCl₄]⁻ anion. Furthermore, the quadrupolar nature of ⁷Li means that its relaxation is sensitive to the symmetry of the electric field gradient at the nucleus. In a highly symmetric solvated state, the ⁷Li signal may be relatively sharp. Upon formation of a less symmetric ion pair, the linewidth of the ⁷Li signal would be expected to broaden.

Studies on other lithium salts in organic solvents have successfully used multinuclear NMR to quantify the extent of ion pairing. Similar methodologies could be applied to this compound to elucidate the equilibrium between free ions and various types of ion pairs in different solvent systems.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Redox States

Electronic absorption spectroscopy, or UV-Vis spectroscopy, serves as a fundamental tool for investigating the electronic structure of this compound (LiAuCl₄). This technique provides critical insights into the electronic transitions within the molecule, particularly the ligand-to-metal charge transfer (LMCT) bands, and is instrumental in monitoring the kinetics of its reactions in real-time.

Characterization of Charge Transfer Bands

The UV-Vis spectrum of the tetrachloroaurate(III) ion ([AuCl₄]⁻), the electroactive component of this compound, is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are predominantly assigned to ligand-to-metal charge transfer (LMCT) transitions. In this process, an electron is excited from a molecular orbital that is primarily of ligand character (originating from the chloride ions) to a molecular orbital that is mainly of metal character (the unoccupied 5d orbitals of the gold(III) center).

Initial studies on the electronic spectrum of [AuCl₄]⁻ in aqueous solutions identified several prominent absorption bands. More recent and detailed investigations, often supported by theoretical calculations, have led to a more precise assignment of these electronic transitions. The spectrum is typically defined by two primary features: a lower-energy, less intense band and a higher-energy, more intense band.

A comprehensive study on the electronic spectra of square-planar gold(III) complexes, including the [AuCl₄]⁻ ion, has provided detailed assignments for these observed bands. The transitions are generally attributed to the excitation of electrons from the filled p-orbitals of the chloride ligands to the lowest unoccupied d-orbital (the dₓ²-y²) on the Au(III) ion.

| Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|

| ~322 | ~5,000 | ¹A₁g → ¹Eₖ (π(Cl) → 5dₓ²-y²) |

| ~228 | ~35,000 | ¹A₁g → ¹A₂ᵤ (σ(Cl) → 5dₓ²-y²) |

Note: The precise peak positions and molar absorptivities may exhibit slight variations depending on the solvent and the nature of the counter-ion.

The absorption band at lower energy, appearing around 322 nm, is ascribed to a transition from a non-bonding p-orbital of the chloride ligands to the unoccupied dₓ²-y² orbital of the gold(III) center. The band at higher energy, found at approximately 228 nm, is significantly more intense and is assigned to a transition from a sigma-bonding orbital of the chloride ligands to the same dₓ²-y² orbital on the gold atom. The high intensity of these bands is a hallmark of charge-transfer transitions.

Kinetic Monitoring of Reaction Progress via UV-Vis Spectroscopy

The distinct and intense absorption bands of the [AuCl₄]⁻ ion render UV-Vis spectroscopy a highly effective method for monitoring the kinetics of reactions involving this complex. Any alteration in the coordination sphere of the gold(III) center, such as the substitution of ligands or the reduction of the metal, results in significant and observable changes in the electronic spectrum.

For example, the substitution of chloride ligands by other chemical species can be tracked by observing the decrease in the intensity of the characteristic [AuCl₄]⁻ absorption bands and the concurrent emergence of new bands corresponding to the reaction products. The rate of such a reaction can be quantitatively determined by monitoring the change in absorbance at a specific wavelength as a function of time.

A classic illustration of this application is the study of the aquation of [AuCl₄]⁻, where chloride ligands are sequentially replaced by water molecules. Each species formed during this process, represented as [AuCl₄-n(H₂O)n]⁽³⁻ⁿ⁾⁺, possesses a unique UV-Vis spectrum. By carefully monitoring these spectral changes, the kinetics of each individual step in the aquation sequence can be elucidated.

Furthermore, redox reactions that involve the reduction of Au(III) to Au(I) or Au(0) are readily monitored using this technique. The disappearance of the intense LMCT bands of [AuCl₄]⁻ provides a clear and direct indication of the reduction of the gold(III) center. This principle has been extensively applied in studies concerning the synthesis of gold nanoparticles, where the reduction of a gold(III) precursor like HAuCl₄ (which contains the [AuCl₄]⁻ ion) is the fundamental reaction. The rate of nanoparticle formation can be directly correlated with the rate at which the absorbance of the [AuCl₄]⁻ ion diminishes.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific analytical technique that provides detailed information regarding the local electronic and geometric structure of a specific absorbing atom within a compound. For this compound, conducting XAS at the Au L₃-edge is particularly insightful for determining the oxidation state and the coordination environment of the gold center. An XAS spectrum is typically analyzed in two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

Near-Edge Structure (XANES) for Oxidation State Determination

The XANES region, which includes the absorption edge and extends to approximately 50 eV above it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge is directly correlated with the oxidation state of the element; a higher oxidation state typically causes a shift of the edge to a higher energy.

For gold-containing compounds, the Au L₃-edge XANES spectrum is especially useful for distinguishing between different oxidation states, such as Au(0), Au(I), and Au(III). The L₃-edge corresponds to the excitation of a 2p₃/₂ core electron into unoccupied d-states. The intensity of the "white line," which is the prominent peak at the absorption edge, is related to the density of these unoccupied d-states.

In this compound, gold exists in the +3 oxidation state, which corresponds to a d⁸ electronic configuration. This configuration results in a significant number of vacancies in the 5d orbitals, leading to an intense white line in the Au L₃-edge XANES spectrum. This feature serves as a characteristic signature for Au(III) complexes.

| Gold Species | Edge Energy (eV) | White Line Intensity |

|---|---|---|

| Au(0) (metal) | ~11919 | Low |

| Au(I) complexes | ~11920-11921 | Moderate |

| Au(III) in [AuCl₄]⁻ | ~11922-11924 | High |

Note: The precise edge energies can show slight variations depending on the specific compound and the calibration standard employed during the measurement.

The position and intensity of the white line in the Au L₃-edge XANES of this compound provide a clear and unambiguous confirmation of the +3 oxidation state of the gold center.

Extended Fine Structure (EXAFS) for Coordination Environment

The EXAFS region, which spans from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. The oscillations observed in the EXAFS spectrum arise from the scattering of the outgoing photoelectron by the neighboring atoms. A thorough analysis of the EXAFS data can yield quantitative information about the number and type of these neighboring atoms, as well as their distances from the central absorbing atom.

For this compound, analysis of the Au L₃-edge EXAFS provides a detailed description of the coordination sphere surrounding the gold atom. This analysis typically involves fitting the experimental data to a theoretical model. The results of such an analysis confirm the square-planar coordination of the gold atom by four chloride ions.

A typical EXAFS analysis for the [AuCl₄]⁻ ion would yield the following structural parameters:

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Au-Cl | 4 | ~2.27 - 2.29 | ~0.003 - 0.005 |

Note: The exact values of these parameters can vary slightly depending on the specific sample and the data analysis methodologies used.

The determined coordination number of approximately 4 and the Au-Cl interatomic distance of around 2.28 Å are in excellent agreement with the known square-planar geometry of the [AuCl₄]⁻ ion, which has been independently determined by X-ray diffraction. The Debye-Waller factor provides a measure of the static and thermal disorder in the Au-Cl bond distances. The consistency between EXAFS data and single-crystal X-ray diffraction data underscores the utility of EXAFS in determining the local structure of such compounds, even in non-crystalline or solution states.

Solution Phase Chemistry and Reaction Kinetics

Hydrolysis and Solvolysis Reactions of the Tetrachloroaurate(III) Anion

The tetrachloroaurate(III) anion, [AuCl₄]⁻, the reactive component of lithium tetrachloroaurate (B171879), undergoes significant hydrolysis in aqueous solutions. These reactions involve the stepwise substitution of chloride ligands by hydroxide (B78521) ions, leading to a variety of aquachlorohydroxo species. The extent of these reactions is heavily dependent on the pH and the concentration of chloride ions in the solution.

pH Dependence and Aqueous Speciation Studies

In aqueous media, the [AuCl₄]⁻ ion is subject to hydrolysis, forming a series of chlorohydroxy complexes with the general formula [AuCl₄₋ₓ(OH)ₓ]⁻, where 'x' can range from 0 to 4. researchgate.netmdpi.comresearchmap.jp The distribution of these species is a direct function of the solution's pH; as the pH increases, the degree of hydroxylation (the value of 'x') also increases. researchgate.net For instance, in neutral aqueous solutions, dissolving a salt of [AuCl₄]⁻ can lead to the formation of species like [AuCl(OH)₃]⁻, resulting in a decrease in the solution's pH. rsc.org

Spectrophotometric studies have been employed to determine the equilibrium constants for these hydrolysis reactions. The stepwise replacement of chloride ions with hydroxide and water molecules has been quantified, providing a comprehensive picture of the species present under various conditions. researchgate.net

Table 1: Aqueous Speciation of [AuCl₄]⁻ at Varying pH This table illustrates the general trend of [AuCl₄]⁻ speciation as a function of pH, based on the principle of ligand exchange with OH⁻ ions.

| pH Range | Predominant Species | Degree of Hydroxylation (x in [AuCl₄₋ₓ(OH)ₓ]⁻) |

| Highly Acidic (<2) | [AuCl₄]⁻ | 0 |

| Acidic (2-5) | [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻ | 1-2 |

| Near-Neutral (6-8) | [AuCl(OH)₃]⁻ | 3 |

| Alkaline (>9) | [Au(OH)₄]⁻ | 4 |

| Note: This table represents a simplified model. The exact distribution depends on both pH and chloride ion concentration. |

Kinetic Profiles of Decomposition Pathways

The hydrolysis of the [AuCl₄]⁻ anion is a kinetic process that can be monitored over time. acs.orgcapes.gov.br The decomposition of [AuCl₄]⁻ in aqueous perchloric acid involves a series of substitution steps where water molecules and hydroxide ions replace the chloride ligands. The rate of these hydrolysis reactions is influenced by factors such as pH and temperature. acs.org

Redox Chemistry of the Gold(III) Center

The gold(III) center in the [AuCl₄]⁻ anion possesses a standard reduction potential of +1.36 V for the Au(III)/Au(I) couple, making it a strong oxidizing agent. uea.ac.uk Its redox chemistry is characterized by its reduction to gold(I) and elemental gold(0), a process central to applications like nanoparticle synthesis. researchgate.netum.es

Mechanism of Reduction to Gold(I) and Gold(0) Species

The reduction of Au(III) from the [AuCl₄]⁻ complex typically proceeds in a stepwise manner, often involving a gold(I) intermediate, [AuCl₂]⁻. rsc.orgpsu.edu This two-electron reduction can be initiated by a wide range of reducing agents, including hydroxylamine, thiourea, iodide, formic acid, and various organic molecules. researchgate.netresearchgate.netresearchgate.netimim.pl

The general pathway can be summarized as: Au(III) + 2e⁻ → Au(I) Au(I) + 1e⁻ → Au(0)

In many reactions, the reduction from Au(III) to Au(I) is the initial, often rapid, step. psu.edu For example, in reactions with certain nucleophiles, a fast substitution is followed by a slower reductive elimination step that leads to the formation of elemental gold. rsc.org The intermediate Au(I) species, such as [AuCl₂]⁻, can be detected spectroscopically during the course of the reaction. rsc.org In some cases, the reduction may proceed through a formal Au(II) intermediate, or via a direct two-electron transfer. researchgate.netresearchgate.net The ultimate product is typically metallic gold, Au(0), which often agglomerates to form nanoparticles. researchgate.netmdpi.com The surface of these newly formed gold nanoparticles can then catalyze the further reduction of remaining [AuCl₄]⁻ in solution. researchgate.net

Electron Transfer Kinetics and Influencing Factors

The kinetics of the electron transfer process in the reduction of [AuCl₄]⁻ are highly dependent on several factors, including the nature of the reducing agent, pH, temperature, and the concentration of chloride ions. researchgate.netresearchgate.netimim.pl Many reduction reactions exhibit first-order kinetics with respect to both the [AuCl₄]⁻ complex and the reducing agent. researchgate.netresearchgate.netresearchgate.net

The mechanism of electron transfer can be either inner-sphere or outer-sphere. An inner-sphere mechanism involves the formation of a bridged complex between the gold center and the reductant, often following a ligand substitution step. researchgate.netimim.pl In contrast, an outer-sphere mechanism involves electron transfer between the separate coordination spheres of the oxidant and reductant. researchgate.net Activation parameters, such as the entropy of activation (ΔS‡), can help distinguish between these mechanisms. researchgate.net

Table 2: Kinetic Data for the Reduction of [AuCl₄]⁻ by Various Reductants

| Reductant | Conditions | Second-Order Rate Constant (k) | Proposed Mechanism | Reference |

| Hydroxylamine | 30 °C, [HClO₄] = 0.02 M | Not explicitly stated, complex kinetics | Outer-sphere | researchgate.net |

| Iodide | 25.0 °C, 1.00 M perchlorate | (9 ± 1) × 10⁴ M⁻¹ s⁻¹ | Two-step single-electron or two-electron transfer | researchgate.net |

| Sodium Nitrite | 20 °C (for [AuBr₄]⁻) | k₁ = 2.948 M⁻¹s⁻¹, k₂ = 0.191 M⁻¹s⁻¹ | Inner-sphere | imim.pl |

| Formic Acid | 50 °C | 61.8 M⁻¹s⁻¹ | Complex, involves Au(0) formation as rate-limiting step | researchgate.net |

| L-histidine | 27-45 °C | Dependent on T, [H⁺], [Cl⁻] | Inner-sphere | researchgate.net |

The reaction rate is often inhibited by an increase in hydrogen ion and chloride ion concentrations. researchgate.netresearchgate.net This is typically explained by the relative reactivity of the different hydrolyzed gold(III) species in solution, with hydroxylated forms being more reactive. researchgate.net

Ligand Substitution Kinetics and Mechanisms

Beyond hydrolysis, the [AuCl₄]⁻ complex readily undergoes ligand substitution reactions with a variety of nucleophiles. These reactions are fundamental to its chemistry, often preceding redox processes. rsc.org Nucleophiles such as iodide, bromide, thiocyanate (B1210189), pyridine, and various sulfur- and nitrogen-containing biological molecules can replace the chloride ligands. researchgate.netrsc.orgrsc.org

Kinetic studies, often using stopped-flow spectrophotometry, have revealed that these substitution reactions are typically associative in nature. researchgate.netrsc.org An associative mechanism implies that the incoming nucleophile binds to the square-planar gold(III) center to form a five-coordinate intermediate or transition state, which then releases a chloride ligand. The temperature dependence of the observed rate constants supports this associative pathway. researchgate.netrsc.org

Associative and Dissociative Pathways in Various Solvents

Ligand substitution reactions in square-planar complexes like [AuCl₄]⁻ can, in principle, proceed through either a dissociative (D) or an associative (A) pathway. In a dissociative mechanism, a ligand first departs from the coordination sphere, creating a lower-coordination intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand attacks the complex first, forming a higher-coordination intermediate or transition state, from which the leaving group then departs.

For the [AuCl₄]⁻ complex, experimental evidence overwhelmingly points towards an associative mechanism. nih.govresearchgate.net The kinetics of these substitutions typically follow a two-term rate law, which is a hallmark of associative processes in square-planar complexes. researchgate.netscience.gov

Rate = k₁ [complex] + k₂ [complex][Y]

Where Y is the incoming nucleophile. This rate law reveals two parallel associative pathways:

The Solvent-Assisted Pathway (k₁) : This pathway involves the solvent (S) acting as a nucleophile in the rate-determining step to form a solvated intermediate, [AuCl₃(S)], which then rapidly reacts with the incoming nucleophile Y. This is an associative interchange (Iₐ) mechanism. Because the solvent is in vast excess, its concentration is constant and is incorporated into the pseudo-first-order rate constant, k₁. researchgate.net

The Direct Nucleophilic Pathway (k₂) : This pathway involves the direct attack of the nucleophile Y on the [AuCl₄]⁻ complex to form a five-coordinate transition state. This is a pure associative (A) mechanism. researchgate.net

The relative importance of these two pathways depends on the nature of the solvent and the nucleophilicity of the entering ligand. researchgate.net In the reaction of [AuCl₄]⁻ with thiocyanate, for instance, the solvent path was found to be negligible, indicating a direct displacement mechanism. researchgate.net Conversely, studies on the replacement of N-donor heterocycles from Au(III) complexes in methanol (B129727) show the operation of both pathways. science.gov The significantly negative activation entropies often measured for these reactions further support the formation of an ordered, associative transition state. researchgate.net

Research on the kinetics of the reaction AuCl₃(nu) + Cl⁻ → AuCl₄⁻ + nu in methanol provides insight into the factors governing the associative pathway. A linear free-energy relationship was observed between the second-order rate constant (k₂) and the basicity (pKₐ) of the leaving group (nu), highlighting the influence of the leaving group's nature on the reaction rate. science.gov

| Leaving Group (nu) | pKₐ | k₂ (M⁻¹s⁻¹) | log(k₂) |

|---|---|---|---|

| oxazole | 0.8 | 0.36 | -0.44 |

| thiazole | 2.53 | 2.31 | 0.36 |

| 4-methylthiazole | 3.2 | 5.3 | 0.72 |

| imidazole | 7.1 | 204 | 2.31 |

| 2-methylimidazole | 7.96 | 668 | 2.82 |

Influence of Lithium Cation and Ionic Strength on Reaction Rates

Ionic Strength Effects The effect of ionic strength (I) on reaction rates is complex and depends on the specific mechanism and charges of the reacting species. According to the Brønsted-Bjerrum equation, an increase in ionic strength will accelerate reactions between ions of the same charge and decelerate reactions between ions of opposite charge. However, for reactions involving a neutral species, the effect is generally minimal.

Studies on tetrachloroaurate reactions show varied results. For the reduction of [AuCl₄]⁻ by some cyano complexes, the rate increases with increasing ionic strength, which is consistent with a reaction between two negatively charged ions. mit.edu In contrast, the reduction of [AuCl₄]⁻ by formic acid and the oxidation of L-tyrosine by [AuCl₄]⁻ were found to be largely independent of ionic strength. researchgate.netfu-berlin.de This suggests that either a neutral species is involved in the rate-determining step or that other factors are dominant.

| Reaction System | Effect of Increasing Ionic Strength | Reference |

|---|---|---|

| Reduction by Fe(CN)₆⁴⁻/W(CN)₈⁴⁻ | Rate increases | mit.edu |

| Reduction by formic acid | No significant effect | researchgate.net |

| Oxidation of L-tyrosine | No significant effect | fu-berlin.de |

| Interaction with native DNA | Rate changes, indicating reaction between oppositely charged ions | mit.edu |

Influence of the Lithium Cation Beyond the general ionic strength effect, the identity of the alkali metal counter-cation (e.g., Li⁺, Na⁺, K⁺) can specifically influence reaction rates through ion-pairing. fu-berlin.deacs.org The tetrachloroaurate anion can form an ion pair, M⁺[AuCl₄]⁻, with the alkali cation in solution. The stability and nature of this ion pair depend on the properties of the cation, such as its size and hydration energy.

The lithium cation is small and has a high charge density, leading to a strong hydration shell in aqueous solutions. In contrast, larger cations like potassium (K⁺) and cesium (Cs⁺) are less strongly hydrated. nih.gov These differences can lead to distinct kinetic effects. For instance, in the reaction between potassium ferrocyanide and potassium persulfate, the reaction rate is dependent on the specific alkali metal cation present, as different cations form ion pairs with different equilibrium constants, thereby altering the concentration and reactivity of the reacting species. acs.org

While direct studies comparing the reaction kinetics of lithium tetrachloroaurate with its sodium or potassium counterparts are not prevalent, the principles of ion-pairing suggest that the lithium cation's presence is significant. uio.no The smaller Li⁺ ion can form more intimate or solvent-separated ion pairs compared to the larger K⁺ ion, which can modulate the electron-transfer properties and steric accessibility of the [AuCl₄]⁻ anion, thus influencing the reaction rate. fu-berlin.deacs.org This specific cation catalysis is a known phenomenon in many electron transfer reactions involving anionic complexes. fu-berlin.de

Photochemistry of Tetrachloroaurate Systems

The tetrachloroaurate(III) ion is photochemically active, and its irradiation with ultraviolet light initiates reduction processes that are widely used for the synthesis of gold nanostructures.

Photoreduction Mechanisms and Intermediates

The photoreduction of [AuCl₄]⁻ is a stepwise process. Upon absorption of a photon, the Au(III) complex is reduced first to a Au(I) species, which is then subsequently reduced to elemental gold, Au(0). nih.gov

[AuCl₄]⁻ (Au³⁺) + 2e⁻ → [AuCl₂]⁻ (Au⁺) + 2Cl⁻ [AuCl₂]⁻ (Au⁺) + 1e⁻ → Au⁰ + 2Cl⁻

Generation of Reactive Species through Photolysis

The primary photochemical event in the [AuCl₄]⁻ system is not direct electron ejection, but rather the homolytic cleavage of a gold-chlorine bond upon irradiation. This photolysis generates a highly reactive chlorine atom (Cl•) and a reduced gold(II) complex.

[AuCl₄]⁻ + hν → [AuCl₃]⁻ + Cl•

This chlorine atom is a powerful one-electron oxidant. Its significance lies in its ability to initiate secondary reactions by abstracting a hydrogen atom from surrounding molecules, such as the solvent or other organic additives (RH). This hydrogen abstraction generates strongly reducing radicals (R•). researchgate.netacs.org

Cl• + RH → HCl + R•

These secondary radicals (R•), which can include species like the hydroxymethyl radical (•CH₂OH) from methanol or the hydroperoxyl radical (HO₂•) from hydrogen peroxide, are potent reducing agents that can efficiently reduce Au(III) or the intermediate Au(I) species, driving the formation of gold nanoparticles. acs.org This indirect mechanism, where the photolysis of the gold salt itself generates the ultimate reducing agent, is an effective and clean method for producing gold nanostructures from tetrachloroaurate precursors. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a important tool for investigating the electronic characteristics of gold complexes, including the tetrachloroaurate (B171879) anion ([AuCl₄]⁻) that is the core of lithium tetrachloroaurate. These studies provide a fundamental understanding of the molecule's stability, reactivity, and interactions.

Orbital Analysis and Charge Distribution within [AuCl₄]⁻ and its Lithium Adducts

The tetrachloroaurate anion ([AuCl₄]⁻) typically adopts a square planar geometry. researchgate.net Molecular orbital analysis reveals significant mixing of gold's 5d orbitals with the 3p orbitals of the chlorine ligands, leading to the formation of strong Au-Cl covalent bonds. This interaction is a key factor in the stability of the complex. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of the anion.

When the lithium cation (Li⁺) is introduced to form this compound, it forms an ionic bond with the [AuCl₄]⁻ anion. In the solid state, these ions are arranged in a crystal lattice. In solution or in the gas phase, they can form contact ion pairs or solvent-separated ion pairs. While specific DFT studies on "lithium adducts" of [AuCl₄]⁻ are not extensively documented in publicly available literature, the principles of ion pairing suggest that the Li⁺ ion would preferentially interact with the regions of highest negative charge density on the [AuCl₄]⁻ anion, which are located around the chlorine ligands. The interaction is primarily electrostatic.

Table 1: Calculated Properties of the [AuCl₄]⁻ Anion from DFT Studies This table is a representation of typical data obtained from DFT calculations on the tetrachloroaurate anion. The exact values can vary depending on the level of theory and basis set used in the calculation.

| Parameter | Typical Calculated Value/Description | Significance |

|---|---|---|

| Geometry | Square Planar (D₄h symmetry) | This is the most stable geometry for the isolated anion. researchgate.net |

| Au-Cl Bond Length | ~2.30 - 2.35 Å | Reflects the covalent character and strength of the gold-chlorine bond. acs.org |

| HOMO-LUMO Gap | Varies with computational method | Indicates the electronic stability and the energy required for electronic excitation. |

| Mulliken/NPA Charge on Au | Positive, but less than the formal +3 | Demonstrates charge delocalization and covalency of the Au-Cl bonds. |

| Mulliken/NPA Charge on Cl | Partial negative charge | Shows the distribution of the negative charge on the ligands. |

| Vibrational Frequencies | Specific modes for Au-Cl stretching and bending | Can be compared with experimental IR and Raman spectra to validate the calculated structure. |

Geometrical Optimization and Energetic Landscapes

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. For the [AuCl₄]⁻ anion, calculations consistently predict a square planar geometry as the energy minimum. acs.org

DFT can also be used to explore the energetic landscape of different isomers. For instance, the tetrahedral geometry of [AuCl₄]⁻ has been computationally investigated and found to be less stable than the square planar form. The tetrahedral structure is subject to the Jahn-Teller effect, which leads to a distortion from perfect Td symmetry and a more complex potential energy surface. acs.org

For the full Li[AuCl₄] compound, computational studies could map the potential energy surface for the interaction between the Li⁺ cation and the [AuCl₄]⁻ anion. This would reveal the most stable positions for the lithium ion relative to the tetrachloroaurate plane and the energy barriers for its movement, providing insights into the dynamics of the ion pair.

Ab Initio and Quantum Chemical Calculations for Reaction Pathway Elucidation

Ab initio and other advanced quantum chemical methods provide a framework for understanding the mechanisms of chemical reactions at a fundamental level. These calculations go beyond the ground state properties to explore the entire reaction coordinate, including transient and high-energy species.

Transition State Analysis for Catalytic Cycles

Gold complexes, including those containing gold(III) chlorides, are known to be effective catalysts for a variety of organic reactions. researchgate.netacs.orgresearchgate.net While specific studies detailing catalytic cycles involving this compound are scarce, the principles of computational catalysis can be applied. Transition state theory is a cornerstone of this field.

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. By locating and characterizing the transition state for a given reaction step, chemists can calculate the activation energy, which is a key determinant of the reaction rate. For a potential catalytic cycle involving Li[AuCl₄], computational chemists would model the interaction of the substrate with the gold complex, the formation of intermediates, the transition states for bond-breaking and bond-forming steps, and the regeneration of the catalyst.

For example, in a hypothetical hydrolysis reaction catalyzed by [AuCl₄]⁻, calculations would identify the transition state for the nucleophilic attack of a water molecule on the substrate coordinated to the gold center. This would involve mapping the energy changes as the water molecule approaches and a new bond is formed.

Thermodynamic and Kinetic Modeling of Solution-Phase Reactions

Quantum chemical calculations are invaluable for modeling the thermodynamics and kinetics of reactions in solution. By combining high-level electronic structure calculations with a continuum solvation model (like the Polarizable Continuum Model, PCM), it is possible to obtain accurate estimates of reaction energies, activation energies, and equilibrium constants in a liquid phase.

For this compound, this approach can be used to study ligand substitution reactions, where one or more chloride ligands are replaced by other molecules, or redox reactions, where the gold(III) center is reduced to gold(I) or gold(0). For instance, ab initio calculations have been used to study the reactions of [AuCl₄]⁻ with various nucleophiles, revealing the energetic feasibility of different reaction pathways. acs.org These models can predict whether a reaction is thermodynamically favorable (i.e., the products are at a lower free energy than the reactants) and kinetically accessible (i.e., the activation energy is not prohibitively high).

Table 2: Data Obtainable from Quantum Chemical Modeling of a Hypothetical Reaction This table illustrates the type of information that can be generated from ab initio and quantum chemical calculations for a reaction involving this compound.

| Calculated Parameter | Description | Relevance |

|---|---|---|

| ΔG°_rxn (Standard Gibbs Free Energy of Reaction) | The overall free energy change of the reaction. | Determines the thermodynamic spontaneity and equilibrium position. |

| ΔH°_rxn (Standard Enthalpy of Reaction) | The heat absorbed or released during the reaction. | Indicates whether the reaction is exothermic or endothermic. |

| E_a (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | A primary factor controlling the reaction rate (kinetics). |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier. | Provides a snapshot of the bond-making/breaking process. |

| Imaginary Frequency of TS | A single negative vibrational frequency of the transition state. | Confirms that the structure is a true transition state and not a minimum. |

| Reaction Rate Constant (k) | Calculated from transition state theory. | Quantifies the speed of the reaction. |

Molecular Dynamics Simulations for Solution Behavior and Ionic Transport

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a system of atoms and molecules. By solving Newton's equations of motion for a large ensemble of particles, MD simulations can provide a detailed picture of the dynamic processes occurring in the liquid state.

For this compound, MD simulations could be used to investigate its behavior when dissolved in a solvent, such as water. A typical simulation would involve a box containing a number of Li⁺ and [AuCl₄]⁻ ions, along with a large number of solvent molecules. The interactions between all particles would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Such simulations would provide valuable insights into:

Solvation Structure: How the solvent molecules arrange themselves around the Li⁺ and [AuCl₄]⁻ ions. This includes the number of solvent molecules in the first and second solvation shells and their orientation.

Ion Pairing: The extent to which Li⁺ and [AuCl₄]⁻ ions associate to form contact ion pairs, solvent-separated ion pairs, or remain as free ions in solution.

Ionic Transport: The movement of the ions through the solution over time. From the simulation trajectory, it is possible to calculate diffusion coefficients for both Li⁺ and [AuCl₄]⁻, which are measures of their mobility. This information is directly related to the ionic conductivity of the solution.

While specific MD simulation studies focused exclusively on this compound solutions are not widely available, the methodology has been extensively applied to other lithium salts and ionic liquids, demonstrating its utility in understanding the fundamental aspects of electrolyte behavior.

Table 3: Potential Insights from a Hypothetical Molecular Dynamics Simulation of Li[AuCl₄] in Water This table outlines the kind of data and understanding that could be gained from performing an MD simulation on an aqueous solution of this compound.

| Simulation Output | Derived Property | Scientific Insight |

|---|---|---|

| Radial Distribution Functions (g(r)) | Coordination numbers of solvent around each ion. | Provides a quantitative measure of the structure of the solvation shells. |

| Mean Square Displacement (MSD) | Diffusion coefficients (D_Li⁺, D_[AuCl₄]⁻). | Quantifies the mobility of each ion in the solution. |

| Velocity Autocorrelation Function | Vibrational spectra. | Can be compared with experimental spectroscopic data. |

| Potential of Mean Force (PMF) | Free energy profile of ion pair association/dissociation. | Reveals the stability of ion pairs and the barriers to their formation and separation. |

| Trajectory Visualization | Dynamic behavior of ions and solvent molecules. | Offers a qualitative, movie-like view of the molecular interactions and transport phenomena. |

Solvation Dynamics of this compound

The behavior of Li[AuCl₄] in a solvent is governed by the complex interactions between the lithium (Li⁺) cations, the tetrachloroaurate ([AuCl₄]⁻) anions, and the surrounding solvent molecules. Computational methods such as classical Molecular Dynamics (MD) and ab initio Molecular Dynamics (AIMD) are instrumental in modeling these solvation and transport behaviors. nih.govmdpi.com These simulations track the positions of each atom over time, providing a detailed picture of the solution's structure and dynamics. ekb.eg

A key aspect of these simulations is the analysis of the solvation shell, which is the arrangement of solvent molecules and counter-ions immediately surrounding a specific ion. This is characterized using Radial Distribution Functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and coordination numbers (CNs), which quantify the average number of nearest neighbors. ekb.egstanford.edu

In a simulated system of Li[AuCl₄] in an aqueous or organic solvent, analysis would focus on the Li-O(solvent) and Li-Cl([AuCl₄]⁻) RDFs to determine the structure of the Li⁺ primary solvation shell. uj.edu.pl Depending on the solvent's properties and salt concentration, different types of ion aggregates can form:

Solvent-Separated Ion Pairs (SSIP): The Li⁺ cation and [AuCl₄]⁻ anion are separated by at least one complete layer of solvent molecules. nih.govarxiv.org

Contact Ion Pairs (CIP): The Li⁺ cation and [AuCl₄]⁻ anion are in direct contact, without an intervening solvent molecule. nih.gov

Aggregates (AGG): Multiple cations and anions cluster together. nih.govarxiv.orgresearchgate.net

| Interaction Pair | Parameter | Description | Hypothetical Value |

|---|---|---|---|

| Li⁺ – Solvent (Oxygen) | 1st Peak in g(r) | Most probable distance to the first solvation shell. | ~2.0 - 2.2 Å |

| Li⁺ – Solvent (Oxygen) | Coordination Number (CN) | Average number of solvent molecules in the first shell. | 3 - 4 |

| Li⁺ – [AuCl₄]⁻ (Chlorine) | 1st Peak in g(r) | Indicates the distance for contact ion pair formation. | ~3.0 - 3.5 Å |

| Li⁺ – [AuCl₄]⁻ (Chlorine) | Coordination Number (CN) | Average number of coordinating anions. | 0.5 - 1.5 |

Prediction of Ionic Conductivity in Electrolyte Systems

Computational models are crucial for predicting the ionic conductivity of electrolytes, a key parameter for applications like lithium-ion batteries. mdpi.com The conductivity depends on both the concentration and the mobility of charge-carrying ions. aps.org Theoretical approaches can predict this property in both solid-state and liquid electrolyte systems. magtech.com.cn

In solid-state systems, Density Functional Theory (DFT) is a primary method. mdpi.comresearchgate.net It is used to calculate the formation energy of defects (e.g., a Li⁺ vacancy) and the energy barriers for ion migration through the crystal lattice. aps.orgaps.org Techniques like the Climbed Nudged Elastic Band (CI-NEB) method can determine the precise energy profile of an ion hopping from one site to another. mdpi.com The ionic conductivity is then derived from the concentration and mobility of these defects using principles like the Nernst-Einstein relationship. aps.orgaps.org For Li[AuCl₄] in a hypothetical solid-state application, DFT would be used to calculate the energy barrier for Li⁺ ions to move through the solid lattice of [AuCl₄]⁻ anions.

For liquid electrolytes, ionic conductivity is typically predicted using MD simulations. nih.gov From the simulation trajectory, the self-diffusion coefficient (D) of the Li⁺ and [AuCl₄]⁻ ions can be calculated. The Nernst-Einstein equation can then be used to estimate the ionic conductivity (σ), assuming the ions move independently. nih.gov More complex models can account for the correlated motion of ions. purdue.edu

Furthermore, Machine Learning (ML) has emerged as a powerful technique for screening materials and predicting ionic conductivity. nih.gov By training on large datasets of known materials and their properties, ML models can identify promising new compounds with high conductivity, accelerating the discovery process. mdpi.comchemrxiv.orgrsc.org

| System Type | Computational Method | Calculated Parameter | Final Property |

|---|---|---|---|

| Solid-State Electrolyte | Density Functional Theory (DFT) | Defect formation energy, Ion migration barrier | Ionic Conductivity (σ) |

| Liquid Electrolyte | Molecular Dynamics (MD) | Ion diffusion coefficients (D) | Ionic Conductivity (σ) |

| High-Throughput Screening | Machine Learning (ML) | Correlation of structural features to conductivity | Predicted Ionic Conductivity (σ) |

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry is widely used to predict spectroscopic properties, which can then be validated against experimental measurements. nih.gov For Li[AuCl₄], the focus is on the properties of the [AuCl₄]⁻ anion, which is responsible for its characteristic spectroscopic features. DFT and its time-dependent extension, TD-DFT, are the standard methods for this purpose. nih.govfaccts.de

To predict vibrational spectra (Infrared and Raman), the first step is to perform a geometry optimization of the [AuCl₄]⁻ ion using DFT to find its lowest energy structure. Following this, a frequency calculation is performed, which computes the energies of the normal modes of vibration. aps.org These calculated frequencies, typically in units of cm⁻¹, correspond to the peaks observed in experimental Raman and IR spectra. unito.it Comparing the predicted spectrum with experimental data helps in assigning the observed peaks to specific molecular vibrations. unito.itpreprints.org

To predict electronic spectra (UV-Visible), Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. faccts.derespectprogram.org TD-DFT calculates the electronic excitation energies, which are the energies required to promote an electron from an occupied orbital to an unoccupied one. gaussian.com The output provides the excitation energies (or corresponding wavelengths, λ) and their associated oscillator strengths, which relate to the intensity of the absorption peaks. gaussian.comyoutube.com This allows for the direct simulation of a UV-Vis spectrum, which can be compared to experimental results for validation. researchgate.net

| Spectroscopy Type | Parameter | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|---|

| UV-Visible | λmax (n→π*) | TD-DFT | ~325 nm | ~322 nm |

| Raman | ν₁ (A₁g, symmetric stretch) | DFT | ~349 cm⁻¹ | ~347 cm⁻¹ |

| Raman | ν₂ (B₁g, symmetric bend) | DFT | ~326 cm⁻¹ | ~324 cm⁻¹ |

| Raman | ν₄ (B₂g, asymmetric bend) | DFT | ~173 cm⁻¹ | ~171 cm⁻¹ |

Catalytic Applications and Mechanistic Insights

Homogeneous Gold(III)-Catalyzed Organic Transformations

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. libretexts.orgethz.ch This allows for maximum interaction between the catalyst and the reacting molecules. libretexts.org Gold(III) complexes, including tetrachloroaurates, are known to catalyze a variety of organic reactions.

Nucleophilic Addition and Substitution Reactions

Nucleophilic addition to unsaturated bonds is a fundamental reaction in organic synthesis for creating new chemical bonds. academie-sciences.fr Gold(III) catalysts can activate substrates for such attacks. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

While specific studies detailing lithium tetrachloroaurate's role in nucleophilic addition are not extensively documented in the provided results, the broader class of tetrachloroaurate(III) anions is recognized for its catalytic potential. google.comsamaterials.com In these reactions, the gold(III) center functions as a soft Lewis acid, coordinating to and activating π-systems like alkynes or allenes for nucleophilic attack. This activation lowers the energy barrier for the reaction to proceed. For instance, in reactions involving haloalkenes, a dimethylaurate(I) anion, which can be formed from Au(III) precursors, reacts with the alkene to yield an organogold(III) intermediate, demonstrating the principle of nucleophilic attack on a substrate influenced by a gold center. researchgate.net

Similarly, nucleophilic substitution reactions, particularly at sp2 centers like those in carbonyl compounds, can be facilitated by gold catalysts. The process often involves an initial nucleophilic addition followed by an elimination step. rutgers.edu

Table 1: Examples of Gold-Catalyzed Nucleophilic Reactions This table is illustrative of general Gold(III) catalysis, as specific data for LiAuCl₄ was not prominent in the search results.

| Reaction Type | Substrate Example | Nucleophile | Product Type | Catalyst Role |

| Nucleophilic Addition | Aldehyde/Ketone | Organolithium reagent | Alcohol | Activation of carbonyl group |

| Nucleophilic Substitution | Acyl Halide | Alcohol | Ester | Activation of carbonyl, stabilization of intermediate |

Oxidative Coupling and Cyclization Reactions

Gold-catalyzed oxidative coupling reactions are a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, often without requiring pre-functionalized starting materials. researchgate.net These reactions typically proceed under mild conditions. researchgate.net The mechanism involves the oxidation of the gold(I) active species to a gold(III) intermediate, followed by reductive elimination to form the product and regenerate the gold(I) catalyst. While lithium enolates are known to undergo oxidative heterocoupling, the specific use of lithium tetrachloroaurate (B171879) as the primary catalyst for this is an area of ongoing research. nih.gov

Studies on the oxidative coupling of arenes have demonstrated that gold catalysts can provide moderate to excellent yields using an oxidant like PhI(OAc)₂. researchgate.net The reaction's efficiency is influenced by factors such as temperature, solvent, and the concentration of the oxidant. researchgate.net Furthermore, gold-catalyzed domino reactions that combine cyclization with oxidative coupling enable the rapid construction of complex molecules like dicoumarins. researchgate.net

Role of this compound as a Lewis Acid Catalyst

Lewis acid catalysis involves the use of a Lewis acid—an electron-pair acceptor—to increase the reactivity of a substrate. wikipedia.org Many transition metal compounds, including those of gold, can function as Lewis acids. wikipedia.org this compound and related salts are considered Lewis acid catalysts. google.com The lithium cation itself, when associated with a weakly coordinating anion, can also exhibit significant Lewis acidity, capable of promoting reactions like the Diels-Alder reaction. researchgate.net

In the context of LiAuCl₄, the gold(III) center is the primary Lewis acidic site. It can coordinate with lone-pair-bearing atoms like oxygen or nitrogen in a substrate. wikipedia.org This coordination makes the substrate more electrophilic and thus more susceptible to nucleophilic attack, heterolytic bond cleavage, or cycloaddition reactions. wikipedia.org This principle is fundamental to many of the catalytic activities of gold(III) compounds in organic synthesis. wikipedia.org

Heterogeneous Catalysis via this compound Precursors